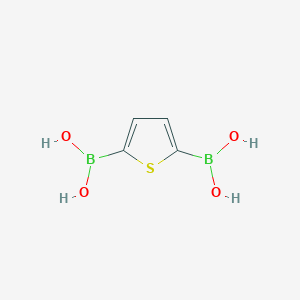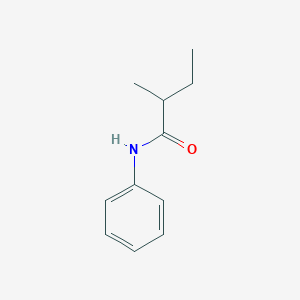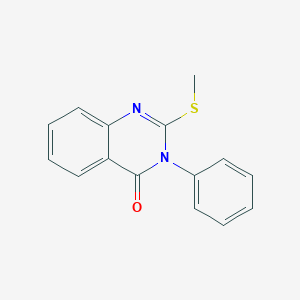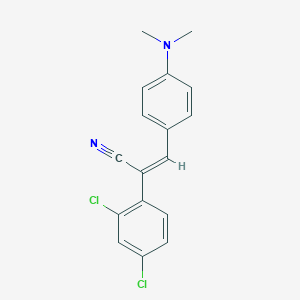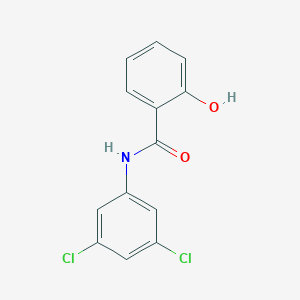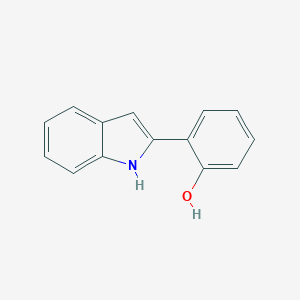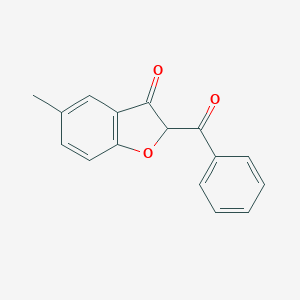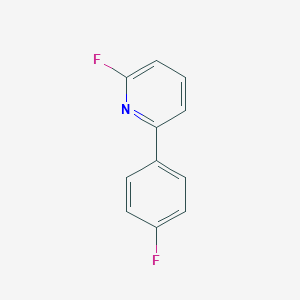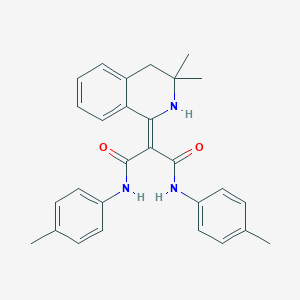
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N~1~,N~3~-bis(4-methylphenyl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a propanediamide core, substituted with 4-methylphenyl groups and a dihydroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- typically involves multi-step organic reactions. The process may start with the preparation of the propanediamide core, followed by the introduction of the 4-methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the dihydroisoquinoline moiety, which can be achieved through cyclization reactions under specific conditions such as the presence of a strong acid or base.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure conditions, and the use of catalysts to accelerate the reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanediamide derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with similar isoquinoline moieties.
Uniqueness
Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
170658-29-4 |
|---|---|
Formule moléculaire |
C28H29N3O2 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N,N'-bis(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C28H29N3O2/c1-18-9-13-21(14-10-18)29-26(32)24(27(33)30-22-15-11-19(2)12-16-22)25-23-8-6-5-7-20(23)17-28(3,4)31-25/h5-16,31H,17H2,1-4H3,(H,29,32)(H,30,33) |
Clé InChI |
CIHBXJUQCUNMQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
| 170658-29-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
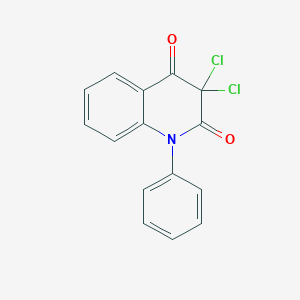
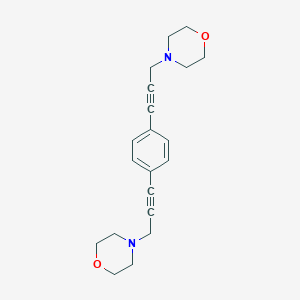
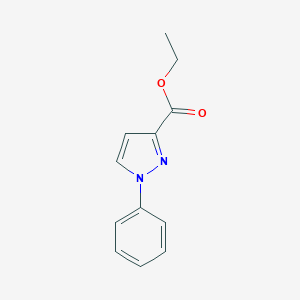
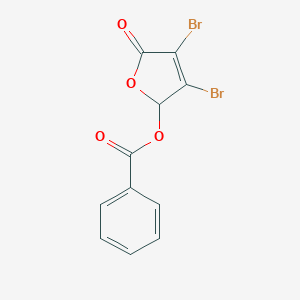
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
